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Compound of Interest

Compound Name: 1-Phenyl-cyclopropylamine

Cat. No.: B183263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic profile of 1-Phenyl-
cyclopropylamine, a key building block in medicinal chemistry. The document outlines the

expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) analyses, offering a foundational dataset for its identification and

characterization. Detailed experimental protocols are provided to aid in the replication of these

analyses.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1-Phenyl-cyclopropylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data is predicted based on established chemical shift ranges and

analysis of structurally similar compounds, as a complete experimental dataset is not readily

available in peer-reviewed literature.

Table 1: Predicted ¹H NMR Data for 1-Phenyl-cyclopropylamine
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.20 - 7.40 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 2.10 Singlet 2H Amino protons (-NH₂)

~ 1.05 - 1.15 Multiplet 2H

Cyclopropyl

methylene protons

(CH₂)

~ 0.85 - 0.95 Multiplet 2H

Cyclopropyl

methylene protons

(CH₂)

Table 2: Predicted ¹³C NMR Data for 1-Phenyl-cyclopropylamine

Chemical Shift (δ, ppm) Assignment

~ 145 Quaternary aromatic carbon (C-ipso)

~ 128.5 Aromatic CH

~ 127.0 Aromatic CH

~ 126.5 Aromatic CH

~ 40 Quaternary cyclopropyl carbon (C-NH₂)

~ 15 Cyclopropyl methylene carbons (CH₂)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 1-Phenyl-cyclopropylamine
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3250 Medium, Doublet N-H stretch (primary amine)

3100 - 3000 Medium Aromatic C-H stretch

3000 - 2850 Medium
Aliphatic C-H stretch

(cyclopropyl)

~ 1600, 1490 Medium-Weak
Aromatic C=C skeletal

vibrations

~ 1620 Medium N-H bend (scissoring)

~ 1020 Medium C-N stretch

750 - 700 Strong
Aromatic C-H out-of-plane

bend (monosubstituted)

Mass Spectrometry (MS)
The mass spectrum of 1-Phenyl-cyclopropylamine is characterized by a molecular ion peak

and several key fragment ions.

Table 4: Mass Spectrometry Data for 1-Phenyl-cyclopropylamine

m/z Relative Intensity Assignment

133 Moderate [M]⁺ (Molecular Ion)

132 High [M-H]⁺[1]

118 Moderate [M-NH₂]⁺

104 High
[C₈H₈]⁺ (Loss of HCN and H₂)

[1]

91 Moderate [C₇H₇]⁺ (Tropylium ion)

77 High [C₆H₅]⁺ (Phenyl cation)[1]
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Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 1-Phenyl-
cyclopropylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 1-Phenyl-
cyclopropylamine.

Instrumentation:

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

Dissolve 5-10 mg of 1-Phenyl-cyclopropylamine in approximately 0.7 mL of deuterated

chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Pulse Angle: 30-45 degrees

Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.
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Number of Scans: 512-1024 (or more for better signal-to-noise)

Relaxation Delay: 2-5 seconds

Pulse Angle: 30-45 degrees

Spectral Width: 0-200 ppm

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 1-Phenyl-cyclopropylamine.

Instrumentation:

FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

If analyzing as a neat liquid, place a single drop of 1-Phenyl-cyclopropylamine directly onto

the ATR crystal.

Alternatively, a thin film can be prepared between two potassium bromide (KBr) or sodium

chloride (NaCl) plates.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or KBr plates.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
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Co-add 16-32 scans to improve the signal-to-noise ratio.

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding functional

groups and vibrational modes (stretching, bending).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-Phenyl-
cyclopropylamine.

Instrumentation:

A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample

introduction and separation.

GC-MS Parameters:

Injector Temperature: 250 °C

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate

of 10 °C/min.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Column: A non-polar capillary column (e.g., DB-5ms).

Mass Spectrometer Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Propose fragmentation pathways consistent with the observed peaks.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic

analysis of 1-Phenyl-cyclopropylamine.
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A flowchart of the spectroscopic analysis process.

Mass Spectrometry Fragmentation Pathway
The fragmentation of 1-Phenyl-cyclopropylamine in an electron ionization mass spectrometer

can be rationalized by the following pathway, leading to the major observed ions.

[C₉H₁₁N]⁺˙
m/z = 133

(Molecular Ion)
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- C₂H₂
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Proposed fragmentation of 1-Phenyl-cyclopropylamine.

Relationship Between Spectroscopic Data and
Molecular Structure
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This diagram illustrates how the different spectroscopic techniques probe specific parts of the

1-Phenyl-cyclopropylamine molecule.

Molecular Structure of 1-Phenyl-cyclopropylamine

Spectroscopic Data

NMR
(Proton & Carbon Environments)

Probes C-H framework
and chemical environment

IR
(Functional Group Vibrations)

Identifies N-H, C-H (arom./aliph.),
C=C, and C-N bonds

MS
(Molecular Weight & Fragmentation)

Determines molecular formula
and stable fragments

Click to download full resolution via product page

Correlation of spectroscopic data to molecular features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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